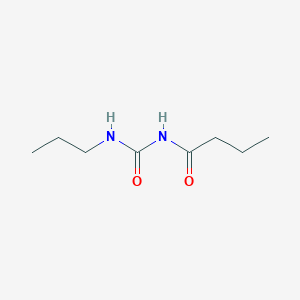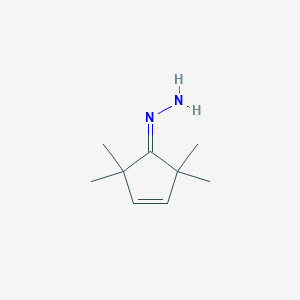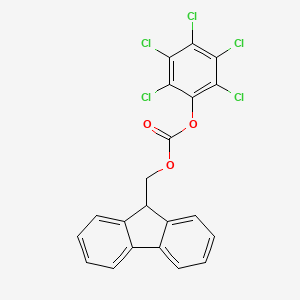![molecular formula C14H18ClNS B14409367 2-[(Butylsulfanyl)methyl]isoquinolin-2-ium chloride CAS No. 87447-50-5](/img/structure/B14409367.png)
2-[(Butylsulfanyl)methyl]isoquinolin-2-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Butylsulfanyl)methyl]isoquinolin-2-ium chloride is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines
準備方法
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . This method provides excellent yields and short reaction times.
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves large-scale synthesis using efficient catalytic processes. The use of metal catalysts, such as palladium and copper, is common in these processes to ensure high yields and selectivity. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
化学反応の分析
Types of Reactions
2-[(Butylsulfanyl)methyl]isoquinolin-2-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.
Substitution: The butylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
科学的研究の応用
2-[(Butylsulfanyl)methyl]isoquinolin-2-ium chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex isoquinoline derivatives.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials and catalysts for industrial processes.
作用機序
The mechanism of action of 2-[(Butylsulfanyl)methyl]isoquinolin-2-ium chloride involves its interaction with specific molecular targets and pathways. The butylsulfanyl group can interact with various enzymes and receptors, influencing their activity. The isoquinoline ring structure allows the compound to participate in π-π interactions and hydrogen bonding, which can modulate its biological activity .
類似化合物との比較
Similar Compounds
Quinoline: A structurally related compound with a nitrogen atom in the ring.
Isoquinoline: The parent compound without the butylsulfanyl group.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Uniqueness
2-[(Butylsulfanyl)methyl]isoquinolin-2-ium chloride is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
87447-50-5 |
|---|---|
分子式 |
C14H18ClNS |
分子量 |
267.8 g/mol |
IUPAC名 |
2-(butylsulfanylmethyl)isoquinolin-2-ium;chloride |
InChI |
InChI=1S/C14H18NS.ClH/c1-2-3-10-16-12-15-9-8-13-6-4-5-7-14(13)11-15;/h4-9,11H,2-3,10,12H2,1H3;1H/q+1;/p-1 |
InChIキー |
PVWRXEUHDMVHSO-UHFFFAOYSA-M |
正規SMILES |
CCCCSC[N+]1=CC2=CC=CC=C2C=C1.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


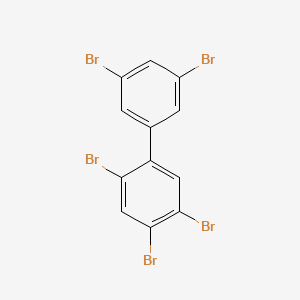
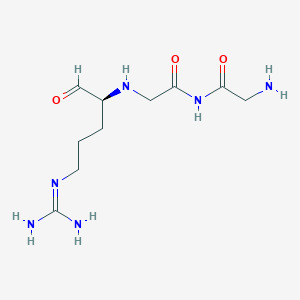
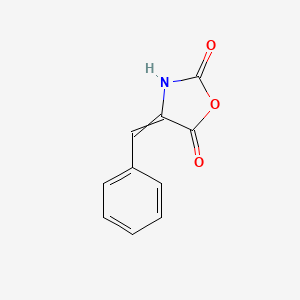
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]urea](/img/structure/B14409323.png)
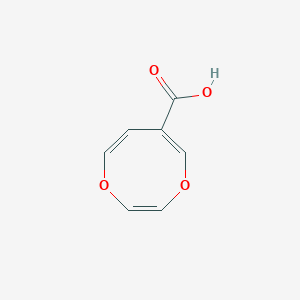
![[2-Oxo-3-(sulfanylmethyl)azepan-1-yl]acetic acid](/img/structure/B14409342.png)
![1,2,3,4,5-Pentafluoro-6-[(3,4,5-trichlorophenoxy)methyl]benzene](/img/structure/B14409348.png)
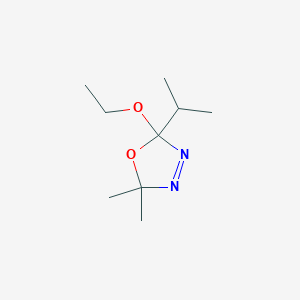
![2-Propanol, 1-[(1H-indol-3-yl)oxy]-3-[(1-methylethyl)amino]-](/img/structure/B14409359.png)
![1-{4-(3-Methylphenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B14409361.png)
